7-Hydroxycoumarine glucuronide

Vue d'ensemble

Description

7-Hydroxycoumarin glucuronide is a metabolite of 7-hydroxycoumarin, a naturally occurring compound found in many plants. This compound is formed through the process of glucuronidation, where glucuronic acid is added to 7-hydroxycoumarin. This process enhances the solubility of the compound, facilitating its excretion from the body. 7-Hydroxycoumarin glucuronide is known for its role in detoxification and elimination of various drugs and endogenous compounds .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

7-Hydroxycoumarin glucuronide (7-HCG) is a phase II metabolite of 7-hydroxycoumarin . It primarily targets the multidrug resistance-associated proteins 3 and 4 . These proteins play a crucial role in the transport of the coumarin metabolite .

Mode of Action

The mode of action of 7-HCG involves its interaction with its primary targets, the multidrug resistance-associated proteins. The compound is transported via these proteins, which mediate its effects . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .

Biochemical Pathways

The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine . This conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver .

Pharmacokinetics

Pharmacokinetic experiments have shown that 7-HCG in the blood increases rapidly and is eliminated slowly, with an average half-life (t 1/2β) of 18.3 hours . The concentration of 7-HCG in the target organ, the kidney, is about four times higher than that in the blood . This suggests that the compound has good bioavailability.

Result of Action

RNA sequencing revealed that 7-HCG could reverse p38 MAPK regulation and apoptosis . It was found that 7-HCG could reduce renal injury by reducing p-p38, p-ERK, p-JNK, cleaved-caspase3, and Bax . This suggests that 7-HCG has potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, neuroprotection, anti-microbial, and anti-cancer activity .

Action Environment

The action of 7-HCG can be influenced by environmental factors. For instance, the addition of lactic acid promoted the formation of more inactive 7-OHC-sulfonate and 7-OHC-glucuronide metabolites . Furthermore, an acidic extracellular environment amplified cancer cell proliferation, indicating the anticancer effect of 7-OHC was weakened by low extracellular pH .

Analyse Biochimique

Biochemical Properties

7-Hydroxycoumarin glucuronide interacts with enzymes such as UDP-glucuronosyltransferase (UGT) isoform UGT1A1 during its formation . The glucuronidation process, which involves the addition of a glucuronic acid molecule to 7-hydroxycoumarin, increases the water solubility of the compound, facilitating its excretion from the body .

Molecular Mechanism

The molecular mechanism of 7-Hydroxycoumarin glucuronide primarily involves its formation through the glucuronidation process. This process is mediated by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A1, which adds a glucuronic acid molecule to 7-hydroxycoumarin .

Temporal Effects in Laboratory Settings

In laboratory settings, the metabolism of 7-hydroxycoumarin to 7-Hydroxycoumarin glucuronide is linear for the first 90 minutes and reaches a plateau at 150 minutes . This suggests that the compound’s effects may change over time in a controlled environment.

Dosage Effects in Animal Models

The effects of 7-Hydroxycoumarin glucuronide at different dosages in animal models have not been extensively studied. Studies on the parent compound, 7-hydroxycoumarin, have shown that it has various pharmacological effects at different doses .

Metabolic Pathways

7-Hydroxycoumarin glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This process is mediated by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A1 .

Transport and Distribution

The transport of 7-Hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 . These proteins are believed to be the main transporters involved in the excretion of the coumarin metabolite 7-Hydroxycoumarin glucuronide from liver and kidney .

Subcellular Localization

Given that it is a metabolite formed in the liver, it is likely to be found in hepatocytes where the glucuronidation process occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxycoumarin glucuronide typically involves the glucuronidation of 7-hydroxycoumarin. One common method includes the use of glucuronic acid or its derivatives in the presence of a catalyst. The reaction is often carried out in an aqueous medium at a controlled pH and temperature to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of 7-hydroxycoumarin glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where the reaction conditions such as pH, temperature, and concentration of reactants are meticulously controlled. Enzymatic methods using glucuronosyltransferase enzymes are also employed to enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Hydroxycoumarin glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of 7-hydroxycoumarin .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: Glucuronic acid or its derivatives in the presence of catalysts such as glucuronosyltransferase enzymes.

Major Products:

Hydrolysis: 7-Hydroxycoumarin and glucuronic acid.

Conjugation: 7-Hydroxycoumarin glucuronide.

Comparaison Avec Des Composés Similaires

7-Hydroxycoumarin sulfate: Another metabolite of 7-hydroxycoumarin formed through sulfation.

7-Ethoxycoumarin: A derivative of coumarin used in similar metabolic studies.

Umbelliferone: The parent compound of 7-hydroxycoumarin, widely studied for its pharmacological properties.

Uniqueness: 7-Hydroxycoumarin glucuronide is unique due to its specific role in the glucuronidation pathway, a major phase II metabolic process. This distinguishes it from other similar compounds that may undergo different metabolic transformations such as sulfation or oxidation .

Activité Biologique

7-Hydroxycoumarin glucuronide (7-HCG) is a significant metabolite of 7-hydroxycoumarin, a compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of 7-HCG, focusing on its protective effects in various pathological conditions, its metabolic pathways, and its pharmacokinetic characteristics.

Overview of 7-Hydroxycoumarin Glucuronide

7-HCG is formed through the process of glucuronidation, a phase II metabolic reaction that enhances the solubility of hydrophobic compounds, facilitating their excretion. The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in this process, converting 7-hydroxycoumarin into its glucuronide form. This conversion is essential for the detoxification and elimination of potentially harmful substances from the body.

Protective Effects Against Cisplatin-Induced Acute Kidney Injury

Recent studies have highlighted the protective effects of 7-HCG against cisplatin-induced acute kidney injury (AKI). A study conducted on male C57BL/6 mice showed that administration of 7-HCG significantly reduced serum blood urea nitrogen (BUN) and serum creatinine (SCR) levels, indicating improved renal function. The treatment also alleviated pathological damage in renal tissues and reduced the renal index.

Key findings from this study include:

- Mechanism of Action : RNA sequencing revealed that 7-HCG could reverse the regulation of p38 MAPK and apoptosis pathways. Western blot analyses indicated that 7-HCG reduced levels of phosphorylated p38 MAPK (p-p38), ERK (p-ERK), JNK (p-JNK), cleaved-caspase3, and Bax, which are markers associated with apoptosis.

- Oxidative Stress Reduction : The compound significantly decreased reactive oxygen species (ROS) production in kidney tissues.

- Pharmacokinetics : Following oral administration, 7-HCG exhibited rapid absorption with a half-life () of approximately 18.3 hours, with concentrations in renal tissues being four times higher than in blood .

Metabolic Pathways

The metabolism of 7-hydroxycoumarin and its derivatives involves both glucuronidation and sulfation processes mediated by UGTs and sulfotransferases (SULTs). In vitro studies have shown that the glucuronidation rates for various derivatives of 7-hydroxycoumarin vary significantly across different species. For instance:

- In Canine Models : The glucuronidation rates were found to be higher in liver microsomes compared to intestinal microsomes.

- In Human Models : The glucuronidation was notably faster in the intestine than in the liver due to the abundant expression of UGT1A10 .

Study on Antitumor Activity

A notable case study investigated the antitumor activities of coumarins, including 7-hydroxycoumarin and its glucuronide form against various human tumor cell lines. The findings suggested that these compounds could inhibit tumor cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest .

Hepatotoxicity Studies

Another significant area of research involves the use of primary hepatocyte cultures to study the hepatotoxicity associated with coumarin derivatives. These studies have shown that 7-hydroxycoumarin and its glucuronide can modulate liver enzyme activity, influencing drug metabolism and potential toxicity .

Data Tables

| Parameter | Value |

|---|---|

| Half-life () | 18.3 hours |

| Serum BUN Reduction | Significant |

| Serum SCR Reduction | Significant |

| Renal Tissue Concentration | 4x higher than blood |

Propriétés

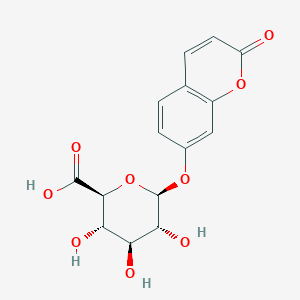

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYLPCLGPXGILY-DKBOKBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985266 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66695-14-5 | |

| Record name | 7-Hydroxycoumarin glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66695-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycoumarin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066695145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.